Pigment Red 21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

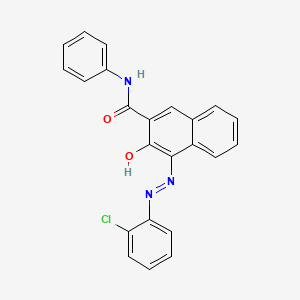

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O2/c24-19-12-6-7-13-20(19)26-27-21-17-11-5-4-8-15(17)14-18(22(21)28)23(29)25-16-9-2-1-3-10-16/h1-14,28H,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNANGTRPTFPPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064329 | |

| Record name | 4-((2-Chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6410-26-0 | |

| Record name | 4-[2-(2-Chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6410-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, 4-(2-(2-chlorophenyl)diazenyl)-3-hydroxy-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((2-Chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pigment Red 21: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 21 (C.I. 12300) is a synthetic organic monoazo pigment characterized by its vibrant yellowish-red hue.[1][2] It belongs to the family of Naphthol AS pigments, which are widely utilized in various industrial applications due to their strong color strength and good opacity.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is chemically identified as 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[4] The molecule consists of a chlorinated benzene (B151609) ring linked to a substituted naphthalene (B1677914) system through an azo bridge (-N=N-).

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[4] |

| CAS Number | 6410-26-0[2] |

| C.I. Name | This compound[1] |

| C.I. Number | 12300[1][3] |

| Molecular Formula | C₂₃H₁₆ClN₃O₂[4] |

| Molecular Weight | 401.85 g/mol [4] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C(=C3C=CC=CC3=C2)N=NC4=CC=CC=C4Cl)O |

| InChI Key | XNANGTRPTFPPPE-UHFFFAOYSA-N |

Physicochemical and Fastness Properties

This compound presents as a red powder and is generally insoluble in water but soluble in some organic solvents.[5][6] Its properties make it suitable for applications requiring good light and heat stability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Red powder | [7] |

| Melting Point | 241 °C | [1][8] |

| Density | 1.311 - 1.74 g/cm³ | [3][5] |

| Oil Absorption | 35-69 g/100g | [3][7][9] |

| pH Value | 6.0 - 8.0 | [7] |

| Heat Resistance | Up to 160 °C | [3][7] |

Table 3: Fastness Properties of this compound (Scale 1-8 for Light, 1-5 for others)

| Property | Rating | Source(s) |

| Light Fastness (Full Shade) | 5 - 7 | [2][3][7] |

| Water Resistance | 4 | [2][9] |

| Oil Resistance | 3 - 4 | [2][9] |

| Acid Resistance | 4 - 5 | [2][7][9] |

| Alkali Resistance | 4 - 5 | [2][7][9] |

| Alcohol Resistance | 4 | [7] |

| Ester Resistance | 3 | [7] |

| Benzene Resistance | 3 | [7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.

Diagram of the Synthesis Pathway for this compound:

Caption: Synthesis pathway of this compound.

Experimental Protocol:

-

Diazotization of o-Chloroaniline:

-

In a reaction vessel, suspend o-chloroaniline (1 equivalent) in dilute hydrochloric acid (2.5 equivalents).

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 30 minutes after the addition is complete to ensure full diazotization. The formation of the diazonium salt can be confirmed by a positive reaction on starch-iodide paper.

-

-

Preparation of the Coupling Solution:

-

In a separate vessel, dissolve 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) (1 equivalent) in a dilute aqueous solution of sodium hydroxide (B78521) at room temperature to form the sodium salt.

-

Cool the resulting solution to 5-10 °C.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold Naphthol AS solution with vigorous stirring.

-

Maintain the temperature below 10 °C and control the pH of the reaction mixture between 4.5 and 5.5 by adding a sodium acetate (B1210297) solution.

-

A red precipitate of this compound will form.

-

Continue stirring for 2-3 hours to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Filter the precipitated pigment and wash thoroughly with cold water until the filtrate is neutral and free of soluble salts.

-

Dry the pigment in an oven at 60-70 °C.

-

The dried pigment can be further purified by recrystallization from a suitable organic solvent, such as toluene, to obtain orange-red acicular crystals.[1]

-

Characterization Methods

4.2.1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the maximum absorption wavelength (λmax) in the visible region, which is responsible for the pigment's color.

-

Methodology:

-

Prepare a dilute solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMF).

-

Record the UV-Vis spectrum over a range of 300-800 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

-

The spectrum is expected to show a strong absorption band in the visible region, characteristic of the extended π-conjugation of the azo chromophore.

-

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound molecule.

-

Methodology:

-

Prepare a KBr pellet by mixing a small amount of the dry pigment powder with potassium bromide and pressing it into a transparent disk.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

~3400 cm⁻¹: O-H stretching vibration.

-

~3300 cm⁻¹: N-H stretching of the amide group.

-

~1670 cm⁻¹: C=O stretching of the amide I band.

-

~1590 cm⁻¹: N=N stretching of the azo group.

-

~1550 cm⁻¹: N-H bending of the amide II band.

-

~750 cm⁻¹: C-Cl stretching vibration.

-

-

Applications

This compound is primarily used in the coloration of a variety of materials. Its applications include:

-

Paints and Coatings: Used in industrial paints, water-based coatings, and decorative paints.[3][7][8]

-

Textile Printing: Suggested for textile printing applications.[2][10]

-

Other Applications: Also used in the coloring of soap products.[5]

Safety and Handling

While generally considered to have low toxicity, appropriate safety precautions should be taken when handling this compound powder.

-

Use in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

In case of skin contact, wash with soap and water. In case of eye contact, flush with copious amounts of water.

-

Studies indicate a low acute oral toxicity (LD50/oral/rat - ≥ 5000 mg/kg for a similar pigment).[11] However, prolonged exposure to the dust may cause respiratory irritation.[6]

This guide serves as a comprehensive technical resource on this compound. For specific applications, it is recommended to consult the manufacturer's safety data sheet and conduct in-house testing to ensure suitability.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxy-N-phenyl-2-naphthamide | 92-77-3 | W-100273 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Modification of C.I. This compound with Sepiolite and Lithopone in Its Preparation Process [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis and Characterization of C.I. 12300 (Pigment Yellow 12)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. 12300, commercially known as Pigment Yellow 12 (PY12). This diarylide yellow pigment is of significant industrial importance, primarily used in printing inks, plastics, and coatings. This document details the chemical synthesis, experimental protocols for its preparation and purification, and a summary of its key physicochemical and toxicological properties. Characterization data from various analytical techniques are presented, and relevant reaction pathways are visualized.

Introduction

C.I. 12300, or Pigment Yellow 12, is a disazo pigment characterized by its bright, reddish-yellow hue and good tinctorial strength.[1] Chemically, it is 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutanamide]. Its synthesis is a classic example of diazo coupling, a cornerstone of industrial organic pigment production. Understanding the synthesis and properties of C.I. 12300 is crucial for its application and for the development of new colorants with enhanced properties.

Synthesis Pathway

The synthesis of C.I. 12300 is a two-stage process:

-

Tetrazotization of 3,3'-Dichlorobenzidine (B165656) (DCB): In this step, the diamine 3,3'-dichlorobenzidine is converted into its bis(diazonium) salt. This is typically achieved by treating DCB with sodium nitrite (B80452) in an acidic medium at low temperatures.

-

Azo Coupling: The resulting bis(diazonium) salt is then coupled with two equivalents of a coupling component, in this case, acetoacetanilide (B1666496) (AAA). The electrophilic diazonium groups react with the electron-rich carbon of the acetoacetanilide to form the final disazo pigment.

dot

Caption: Synthesis pathway of C.I. 12300 (Pigment Yellow 12).

Experimental Protocols

Materials and Equipment

-

3,3'-Dichlorobenzidine (DCB)

-

Acetoacetanilide (AAA)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium Hydroxide (B78521) (NaOH)

-

Sodium Acetate

-

Deionized Water

-

Ice

-

Reaction vessel with stirring mechanism

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Stage 1: Tetrazotization of 3,3'-Dichlorobenzidine

-

In a reaction vessel, prepare a suspension of 3,3'-dichlorobenzidine in deionized water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension. The temperature must be maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Continue stirring for an additional 30-60 minutes after the addition of sodium nitrite is complete.

-

The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution is the bis(diazonium) salt of DCB.

Stage 2: Azo Coupling Reaction

-

In a separate vessel, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide to form the sodium salt of the enolate.

-

Adjust the pH of the acetoacetanilide solution to between 4 and 6.5 by adding a buffer solution, such as sodium acetate.[2]

-

Cool the acetoacetanilide solution to 0-10 °C.

-

Slowly add the previously prepared cold bis(diazonium) salt solution to the acetoacetanilide solution with vigorous stirring.

-

A yellow precipitate of Pigment Yellow 12 will form immediately.

-

Continue stirring the reaction mixture for several hours to ensure the completion of the coupling reaction.

Purification and Isolation

-

The precipitated pigment is collected by filtration.

-

The filter cake is washed thoroughly with deionized water to remove any unreacted starting materials and inorganic salts until the washings are neutral.

-

The purified pigment is then dried in an oven at a temperature below 100 °C to avoid thermal degradation.

Characterization Data

Physicochemical Properties

| Property | Value | Reference(s) |

| C.I. Name | Pigment Yellow 12 | [3] |

| C.I. Number | 21090 | [3] |

| CAS Number | 6358-85-6 | [1][4] |

| Molecular Formula | C₃₂H₂₆Cl₂N₆O₄ | [4][5] |

| Molar Mass | 629.50 g/mol | [5] |

| Appearance | Yellow powder | [6] |

| Density | ~1.30-1.5 g/cm³ | [6] |

| Melting Point | 312-320 °C (decomposes) | [7] |

| Solubility | Insoluble in water, slightly soluble in ethanol. | [1] |

| Heat Resistance | Stable up to ~180-200 °C | [8] |

| Oil Absorption | 40-50 g/100g | [8] |

Spectroscopic and Chromatographic Data

-

UV-Vis Spectroscopy: In concentrated sulfuric acid, Pigment Yellow 12 exhibits a reddish-orange color, which turns to a brown-yellow precipitate upon dilution.[1]

-

FT-IR Spectroscopy: The FT-IR spectrum of Pigment Yellow 12 is complex, showing characteristic peaks for N-H stretching, C=O stretching of the amide and ketone groups, C=C stretching of the aromatic rings, and the N=N stretching of the azo group.

-

X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed that Pigment Yellow 12 exists in the bisketohydrazone tautomeric form rather than the azo form in the solid state. The molecule is nearly planar.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the analysis of Pigment Yellow 12, often for purity assessment and identification in various matrices.

Toxicological Profile and Thermal Degradation

Pigment Yellow 12 is generally considered to have low toxicity due to its very low solubility in water and biological fluids, resulting in poor bioavailability.[4] Chronic oral ingestion studies in rodents have shown that the pigment is not absorbed and does not undergo metabolic splitting to 3,3'-dichlorobenzidine.[4]

However, a significant concern with diarylide pigments, including Pigment Yellow 12, is their thermal degradation at temperatures above 200 °C. At these elevated temperatures, the molecule can cleave at the azo linkages to release 3,3'-dichlorobenzidine, a known animal carcinogen.

dot

References

- 1. C.I. Pigment Yellow 12 (YHY1234)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 2. researchgate.net [researchgate.net]

- 3. advaityadyechem.co.in [advaityadyechem.co.in]

- 4. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 6. naysha.co.in [naysha.co.in]

- 7. hengyitek.com [hengyitek.com]

- 8. Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria | Fineland Chem [finelandchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pigment Red 21 (CAS 6410-26-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 21 (PR21), identified by CAS Number 6410-26-0, is a synthetic organic compound belonging to the monoazo class of pigments.[1][2] Its chemical name is 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[3] Primarily utilized for its brilliant yellowish-red hue, PR21 finds extensive application in industrial paints, coatings, printing inks, and textile dyeing.[4][5] While its industrial uses are well-documented, its biological activities and potential applications in biomedical research or drug development are not extensively studied. This guide provides a comprehensive overview of the known technical data for this compound, outlines relevant experimental protocols for its characterization and biological evaluation, and highlights areas requiring further investigation.

Physicochemical and Identity Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and analysis in a research setting.

Table 1: Chemical Identity and Molecular Properties

| Parameter | Value | Reference(s) |

| CAS Number | 6410-26-0 | [1] |

| Chemical Name | 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | [3] |

| C.I. Number | 12300 | [1] |

| EC Number | 229-096-4 | [1] |

| Chemical Family | Monoazo | [2] |

| Molecular Formula | C23H16ClN3O2 | [3] |

| Molecular Weight | 401.85 g/mol | [3] |

| Appearance | Red Powder | [1] |

| Melting Point | 241 °C | [6] |

| Density | 1.5 g/cm³ | [1][2] |

| Heat Stability | 120 - 150 °C | [1][2] |

| Oil Absorption | 35-50 ml/100g | [1] |

Table 2: Fastness and Resistance Properties (Scale 1-8 for Light, 1-5 for others)

| Property | Rating | Reference(s) |

| Light Fastness | 5 - 7 | [1][2] |

| Water Resistance | 4 | [2] |

| Oil Resistance | 3 - 4 | [1][2] |

| Acid Resistance | 4 - 5 | [1][2] |

| Alkali Resistance | 4 - 5 | [1][2] |

Toxicological Profile

Based on available Material Safety Data Sheets (MSDS), this compound is not classified as a hazardous substance.[7] It is considered to have low acute toxicity and is not expected to be an irritant under normal industrial hygiene conditions. However, comprehensive toxicological data from peer-reviewed studies, particularly concerning cytotoxicity, genotoxicity, and long-term exposure effects, are limited.

It is important to note that some azo compounds have the potential to undergo reductive cleavage of the azo linkage (N=N) to form aromatic amines, some of which are known to be carcinogenic.[8] While this compound is expected to be less bioavailable than soluble azo dyes, this potential metabolic pathway warrants careful consideration and further investigation in any biological application.[8]

Synthesis and Characterization Workflows

The manufacturing process for this compound involves a classic azo coupling reaction. A logical diagram of this synthesis is presented below.

Caption: Chemical synthesis pathway of this compound.

A typical workflow for the physicochemical characterization of this compound is essential to confirm its identity, purity, and stability before use in sensitive biological assays.

Caption: Experimental workflow for pigment characterization.

Given the lack of public data on biological interactions, a primary step for any drug development professional would be to assess the compound's effect on cell viability.

Caption: Proposed workflow for in vitro cytotoxicity screening.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization and preliminary biological evaluation of this compound.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of a this compound sample and identify any potential impurities.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Materials:

-

This compound sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Formic Acid (FA)

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a suitable solvent like Dimethylformamide (DMF) or a 1:1 mixture of ACN:Water to create a 100 µg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Time 0-2 min: 50% B

-

Time 2-15 min: Linear gradient from 50% to 95% B

-

Time 15-18 min: Hold at 95% B

-

Time 18-20 min: Return to 50% B

-

Time 20-25 min: Re-equilibration at 50% B

-

-

HPLC Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at the λmax of PR21 (determined by UV-Vis) and at 254 nm.

-

-

Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

-

Protocol: Spectroscopic Characterization by UV-Vis Spectroscopy

-

Objective: To determine the maximum absorption wavelength (λmax) of this compound for identity confirmation and for use in other assays.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., Ethanol, DMF)

-

1 cm path length quartz cuvettes

-

-

Methodology:

-

Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be adjusted so that the absorbance at λmax is between 0.5 and 1.0 AU.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Fill a cuvette with the pigment solution and record the absorbance spectrum from 200 to 800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is a characteristic property of the molecule under the specific solvent conditions.

-

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Objective: To assess the effect of this compound on the metabolic activity and viability of a human cell line, and to determine its half-maximal inhibitory concentration (IC50).

-

Instrumentation: Cell culture incubator, biosafety cabinet, multichannel pipette, microplate reader (absorbance).

-

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound sample dissolved in sterile DMSO (e.g., 10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the PR21 stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells treated with DMSO vehicle control (final DMSO concentration <0.5%).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Conclusion and Future Directions

This compound (CAS 6410-26-0) is a well-characterized monoazo pigment from a physicochemical standpoint, with established applications in the colorant industry. However, there is a significant gap in the scientific literature regarding its biological activity, toxicological profile, and potential for interaction with cellular signaling pathways. For professionals in drug development and biomedical research, PR21 currently represents an uncharacterized entity. The provided protocols offer a foundational approach to begin assessing its purity, stability, and fundamental biological effects, such as cytotoxicity. Future research should focus on comprehensive genotoxicity assays, investigation of its metabolic fate (particularly the potential for azo bond cleavage), and broader screening against various cell lines and biological targets to determine if this vibrant red pigment holds any un-discovered bioactivity relevant to therapeutic development.

References

- 1. union-pigment.com [union-pigment.com]

- 2. This compound|Fast Red 2R|CAS No.6410-26-0 [xcolorpigment.com]

- 3. scbt.com [scbt.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Pigment Red 21: Nomenclature, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 21 (CI 12300), a monoazo pigment characterized by its vibrant yellowish-red hue. This document details its various identifiers, key physicochemical properties, a representative synthesis protocol, and modern analytical techniques for its characterization.

Nomenclature and Chemical Identifiers

This compound is known by a multitude of synonyms and trade names across different industries. A consolidated list of its identifiers is crucial for accurate sourcing, regulatory compliance, and scientific communication. The following table summarizes the key nomenclature and chemical identifiers for this compound.[1][2][3][4][5][6][7][8][9][10]

| Identifier Type | Value |

| Chemical Name | 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[2][9] |

| Colour Index (CI) Name | This compound[4][5][6] |

| Colour Index (CI) Number | 12300[4][5][6] |

| CAS Number | 6410-26-0[1][2][3][4][7] |

| EINECS Number | 229-096-4[1][3][4][5][8] |

| Molecular Formula | C₂₃H₁₆ClN₃O₂[2][5][6] |

| Molecular Weight | 401.85 g/mol [2][4][6] |

| Synonyms & Trade Names | Bronze Red, Fast Red 2R, Permanent Red FR, 3132 Scarlet Red, Naphthol Red YR, Pigment Fast Scarlet 2R, C.I.P.R.21[3][4][6][7] |

Physicochemical Properties

This compound is an organic compound belonging to the azo class of pigments.[1] It is characterized by its brilliant yellowish-red color and is noted for its good lightfastness.[6] The pigment is insoluble in water and exhibits poor resistance to solvents.[7] Its melting point is approximately 241°C.[6]

| Property | Value |

| Appearance | Red powder[5] |

| Shade | Yellowish Red[11][12] |

| Density | ~1.31 - 1.5 g/cm³[3][5] |

| Heat Resistance | Stable up to 150-160°C[3][11] |

| Oil Absorption | 35-45 g/100g [11][12] |

| Light Fastness (1-8 scale) | 5-7[3][11] |

| Acid Resistance (1-5 scale) | 4-5[3][11] |

| Alkali Resistance (1-5 scale) | 4-5[3][11] |

Experimental Protocols

The synthesis and analysis of this compound involve standard organic chemistry and analytical techniques. The following sections provide representative protocols.

Part A: Diazotization of 2-Chloroaniline (B154045) [18][16][17]

-

In a beaker, prepare a solution of 2-chloroaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.

-

In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite (B80452).

-

Slowly add the sodium nitrite solution dropwise to the cooled 2-chloroaniline solution. The temperature must be strictly maintained below 5°C during this addition.

-

After the complete addition of sodium nitrite, continue stirring the mixture at 0-5°C for approximately 30 minutes to ensure the diazotization reaction goes to completion. The formation of the diazonium salt can be confirmed by a positive reaction on starch-iodide paper, which indicates the presence of excess nitrous acid.

Part B: Azo Coupling with 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) [19][13][15]

-

In a separate reaction vessel, dissolve 3-hydroxy-N-phenyl-2-naphthamide in an aqueous sodium hydroxide (B78521) solution.

-

Cool this alkaline solution to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution prepared in Part A to the cold Naphthol AS solution. A brightly colored precipitate of this compound will form immediately.

-

Continue to stir the reaction mixture in the ice bath for at least one hour to ensure the coupling reaction is complete.

-

The precipitated pigment is then isolated by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique for the identification of organic pigments. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its molecular structure. Key expected peaks include those for N-H stretching, C=O (amide) stretching, N=N (azo) stretching, and aromatic C-H and C=C vibrations. Analysis of the fingerprint region can confirm the specific identity of the pigment.[20][21][22][23][24]

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of pigments in complex mixtures.[25][26][27][28][29] A reverse-phase HPLC method with a suitable column (e.g., C18) and a gradient elution system using a mixture of buffered aqueous and organic solvents can be developed for the analysis of this compound. Detection is typically performed using a UV-Vis or diode-array detector set at the wavelength of maximum absorbance for the pigment. This method can be used to assess the purity of the synthesized pigment and to quantify it in various matrices.

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow of the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound|Fast Red 2R|CAS No.6410-26-0 [xcolorpigment.com]

- 4. This compound (pr21) - ORGANIC PIGMENT RED - L COLOR [l-color.com]

- 5. Pigment Red - SY Chemical Co., Ltd. [sypigment.com]

- 6. This compound [dyestuffintermediates.com]

- 7. China this compound Bronze Red 2r (PR21) CAS NO.: 6410-26-0 color pigments manufacturers Manufacturers and Factory - Wholesale Products - Hangzhou Shine Chemicals Co.,Ltd [pigmentchemical.com]

- 8. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 9. chembk.com [chembk.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. epsilonpigments.com [epsilonpigments.com]

- 12. Pigment Red 21_Organic pigment red_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]

- 13. cuhk.edu.hk [cuhk.edu.hk]

- 14. CN102504573B - Naphthol AS organic azo pigment and its synthesis method - Google Patents [patents.google.com]

- 15. biotechjournal.in [biotechjournal.in]

- 16. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.aip.org [pubs.aip.org]

- 22. [PDF] Non-destructive FTIR analysis of mono azo dyes | Semantic Scholar [semanticscholar.org]

- 23. scienceworldjournal.org [scienceworldjournal.org]

- 24. researchgate.net [researchgate.net]

- 25. bfr-akademie.de [bfr-akademie.de]

- 26. SEMI-QUANTITATIVE HPLC-ANALYSIS OF BANNED ORGANIC PIGMENTS IN TATTOO INKS [zenodo.org]

- 27. epic.awi.de [epic.awi.de]

- 28. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Pigment Red 21 (C23H16ClN3O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 21 (C.I. 12300), a monoazo pigment widely utilized in various industrial applications. This document details its chemical and physical properties, a plausible synthesis protocol, methods for its characterization, and an assessment of its toxicological profile.

Chemical and Physical Properties

This compound, with the molecular formula C23H16ClN3O2, is chemically identified as 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[1] It is a synthetic organic pigment belonging to the Naphthol AS pigment class.[2] The compound appears as a brilliant yellow-red powder.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | [1][4] |

| C.I. Name | This compound | [3] |

| C.I. Number | 12300 | [3] |

| CAS Number | 6410-26-0 | [1][3] |

| Molecular Formula | C23H16ClN3O2 | [1][3] |

| Molecular Weight | 401.85 g/mol | [1] |

| Appearance | Brilliant yellow-red powder | [3] |

| Melting Point | 241 °C | [3] |

| Solubility | Insoluble in water, poor solvent resistance. | [5] |

| Heat Resistance | Stable up to 150-160 °C |

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[3]

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow of this compound.

Experimental Protocol: Synthesis

Step 1: Diazotization of o-Chloroaniline

-

In a beaker, prepare a solution of o-chloroaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite (B80452) dropwise to the cooled o-chloroaniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the o-chlorophenyl diazonium chloride salt.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold Naphthol AS solution with vigorous stirring.

-

A brightly colored precipitate of this compound will form immediately.

-

Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

-

Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C).

Characterization of this compound

The synthesized pigment can be characterized using various analytical techniques to confirm its structure and purity.

Experimental Workflow for Characterization

Caption: Analytical workflow for this compound.

Experimental Protocols: Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the dry pigment is mixed with KBr powder and pressed into a pellet. Alternatively, an ATR-FTIR can be used with the neat pigment powder.

-

Instrumentation: A standard FTIR spectrometer.

-

Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹. Expected characteristic peaks include those for N-H stretching (amide), C=O stretching (amide), C=C stretching (aromatic rings), and the N=N stretching of the azo group. The FTIR spectra of Naphthol AS pigments typically show secondary amide absorptions around 1675 and 1547 cm⁻¹.[6]

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the pigment and for quantitative analysis.

-

Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., dimethylformamide or N-methylpyrrolidone) and filtered through a 0.45 µm filter.

-

Instrumentation: An HPLC system with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer is commonly used for the separation of azo pigments.

-

Analysis: The retention time and the UV-Vis spectrum of the eluting peak are compared with a standard of this compound for identification and quantification.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the pigment.

-

Instrumentation: HPLC coupled with a mass spectrometer (HPLC-MS) with an electrospray ionization (ESI) source is a common technique for the analysis of dyes and pigments.[7]

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of this compound (C23H16ClN3O2, MW = 401.85).

Toxicological Assessment

This compound is an azo pigment, and while the acute toxicity of this class of compounds is generally low, there is a potential for the reductive cleavage of the azo bond to form aromatic amines, some of which may have toxicological concerns.

Table 2: Summary of Toxicological Data for Azo Pigments

| Endpoint | Observation | Reference(s) |

| Acute Toxicity | Generally low. | |

| Carcinogenicity | No data available for this compound. Studies on other azo pigments have not shown carcinogenic potential in animals. | |

| Mutagenicity | No data available for this compound. Some azo dyes can be mutagenic after metabolic reduction. | |

| Metabolism | The azo linkage can be reductively cleaved by intestinal microflora and liver enzymes to form aromatic amines. |

Experimental Protocols: Toxicological Evaluation

In Vitro Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of the pigment and its metabolic products.

-

Methodology: Strains of Salmonella typhimurium are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted to determine the mutagenic activity.

In Vivo Rodent Carcinogenicity Study

-

Objective: To evaluate the long-term carcinogenic potential.

-

Methodology: A two-year feeding study in rats and mice, as described in the National Toxicology Program technical reports for other pigments like C.I. Pigment Red 23, would be a standard approach.[8] Animals are administered diets containing different concentrations of the pigment, and the incidence of tumors is monitored.

Applications

This compound is primarily used as a colorant in a variety of industrial products.

-

Inks: It is used in the formulation of printing inks.[9]

-

Paints and Coatings: It finds application in industrial paints and coatings.[9]

-

Textiles: Used in textile printing and dyeing.[9]

-

Other: It can also be used for coloring soap products.[9]

Conclusion

This compound is a commercially important monoazo pigment with a well-defined chemical structure and synthesis pathway. Its characterization can be achieved through a combination of spectroscopic and chromatographic techniques. While its acute toxicity is low, further research into its long-term toxicological effects, particularly concerning the metabolic cleavage of the azo bond, is warranted for a complete risk assessment, especially in applications where human exposure is possible. This guide provides a foundational understanding for researchers and professionals working with this class of compounds.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [dyestuffintermediates.com]

- 4. 4-((2-chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide | C23H16ClN3O2 | CID 80854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicology and Carcinogenesis Studies of C.I. Pigment Red 23 (CAS No. 6471-49-4) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - SY Chemical Co., Ltd. [sypigment.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pigment Red 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 21 (C.I. 12300) is a synthetic organic monoazo pigment characterized by its brilliant yellowish-red to red-brown hue.[1][2] Chemically, it belongs to the Naphthol AS pigment family. Its formal chemical name is 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[3] Due to its vibrant color and moderate fastness properties, this compound finds application primarily in coatings, paints, and printing inks.[4][5][6] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a summary of its synthesis and safety information.

Chemical and Physical Properties

The fundamental identifiers and properties of this compound are summarized in the tables below. This data is essential for understanding its behavior in various formulations and applications.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| Chemical Name | 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | [3] |

| C.I. Name | This compound | [1][7] |

| C.I. Number | 12300 | [1][7] |

| CAS Number | 6410-26-0 | [3][8] |

| EINECS Number | 229-096-4 | [4][7] |

| Molecular Formula | C₂₃H₁₆ClN₃O₂ | [3][8] |

| Molecular Weight | 401.85 g/mol | [3][8] |

| Chemical Type | Monoazo | [1][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Red to Red-brown powder | [4] |

| Shade | Yellowish Red | [9] |

| Melting Point | 241 °C | [1][5][6] |

| Boiling Point | 566.1 ± 50.0 °C (Predicted) | [5] |

| Density | 1.311 - 1.60 g/cm³ | [4][5][7] |

| pH Value | 6.0 - 8.0 | [9][10] |

| Oil Absorption | 35 - 50 ml/100g | [9][11] |

| Solubility | Insoluble in water; Soluble in some organic solvents like toluene. | [2][5][6] |

Table 3: Fastness and Resistance Properties of this compound

(Note: Fastness is typically rated on a scale of 1 to 8 for lightfastness and 1 to 5 for other properties, where a higher number indicates better performance.)

| Property | Rating/Value | Reference(s) |

| Light Fastness | 5 - 7 | [6][10][12] |

| Heat Stability | 120 - 160 °C | [9][10][13] |

| Water Resistance | 3 - 4 | [6][11] |

| Oil Resistance | 3 - 4 | [6][9] |

| Acid Resistance | 4 - 5 | [6][9] |

| Alkali Resistance | 4 - 5 | [6][9] |

| Migration Resistance | 5 | [6] |

Synthesis Pathway and Logic

The manufacturing of this compound is a classic example of azo coupling. The process involves two main stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component.

Caption: Synthesis workflow for this compound.

The synthesis process begins with the diazotization of o-chloroaniline using hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt.[1] This intermediate is then coupled with 3-Hydroxy-N-phenyl-2-naphthamide, which has been dissolved in an alkaline solution. The coupling reaction results in the precipitation of the crude this compound. The final product is obtained after filtration to remove by-products, thorough washing, drying, and milling to achieve the desired particle size and application properties.

Experimental Protocols

The following sections detail the methodologies for determining key properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of crystalline solids.[14][15]

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder onto a watch glass. Crush the pigment into a fine powder.

-

Capillary Loading: Invert a capillary tube and tap the open end into the pigment powder until a small amount (2-3 mm column height) of the sample is packed into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Determination: Heat the apparatus rapidly to get an approximate melting point range.[15]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new capillary and heat it to a temperature approximately 20°C below the approximate melting point found in the previous step.

-

Heating Rate: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[15]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). The recorded range is the melting point.

Oil Absorption Determination (ASTM D281)

This protocol follows the ASTM D281 standard test method for determining the oil absorption of pigments by spatula rub-out.[1][3][6][9]

Objective: To measure the quantity of linseed oil required to form a stiff, putty-like paste with a known weight of this compound. This value indicates the pigment's vehicle demand.[6]

Apparatus:

-

Analytical balance

-

Flat, non-absorbent surface (e.g., glass plate)

-

Spatula (stiff, with a straight edge)

-

Burette or dropper for dispensing oil

-

Raw linseed oil

Procedure:

-

Sample Weighing: Weigh a specific amount of this compound (e.g., 1-10 grams, depending on density) and place it on the glass plate.

-

Oil Addition: Add the linseed oil drop by drop from the burette onto the pigment.

-

Rub-Out: After each addition of oil, thoroughly incorporate the oil into the pigment using the spatula with a rubbing and smearing motion.[6]

-

Endpoint Determination: The endpoint is reached when a single, stiff, putty-like paste is formed that does not break or separate. The paste should just barely not stick to the glass surface.

-

Calculation: Record the volume of oil used. The oil absorption is calculated as the grams (or ml) of oil required per 100 grams of pigment.

Light Fastness Determination (Based on ISO 105-B02)

This protocol is based on the principles of ISO 105-B02, a standard for assessing the color fastness of textiles to artificial light, which is widely adapted for pigments.[4][5][8]

Objective: To evaluate the resistance of this compound to fading or color change upon exposure to a standardized artificial light source simulating daylight.[8]

Apparatus:

-

Xenon arc lamp weathering apparatus equipped with a window-glass filter.[5][12]

-

Blue Wool Standard reference fabrics (Grades 1-8).[4]

-

Grey Scale for assessing color change (Grades 1-5).

-

Specimen holders and masks.

Procedure:

-

Sample Preparation: Prepare a dispersion of this compound in a suitable binder and apply it uniformly onto a substrate (e.g., paper or panel). Allow it to dry completely.

-

Mounting: Mount the prepared specimen in a holder. Cover a portion of the specimen with an opaque mask to serve as the unexposed reference area.

-

Reference Standards: Simultaneously mount the Blue Wool Standard reference fabrics (typically grades 5, 6, and 7 for this type of pigment) in the same manner.

-

Exposure: Place the mounted samples and references into the xenon arc apparatus. Expose them to the light source under controlled conditions of temperature and humidity as specified by the standard.[16]

-

Evaluation: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale, or when a specific Blue Wool reference has faded to a certain degree.

-

Rating: The light fastness is rated by comparing the color change of the specimen to the color change of the Blue Wool standards. For example, if the pigment fades to the same extent as Blue Wool standard 6, its light fastness rating is 6.

General Experimental Workflow

The following diagram illustrates a generalized workflow for testing the performance properties of a pigment like this compound.

Caption: Generalized workflow for pigment performance testing.

Safety and Handling

Under normal use conditions, this compound is generally not considered harmful.[2] However, as with any fine chemical powder, appropriate personal protective equipment (PPE) should be used during handling to avoid inhalation and contact with skin and eyes.

-

Handling: Use in a well-ventilated area. Avoid creating dust.[2]

-

PPE: Safety goggles, gloves, and a respirator appropriate for dust are recommended.

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and up-to-date safety information.

References

- 1. reference.globalspec.com [reference.globalspec.com]

- 2. Pigment Red 21 [chembk.com]

- 3. store.astm.org [store.astm.org]

- 4. ISO 105-B02 | Q-Lab [q-lab.com]

- 5. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 6. store.astm.org [store.astm.org]

- 7. livewell.ae [livewell.ae]

- 8. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. lonroy.com [lonroy.com]

- 11. spanchemicals.com [spanchemicals.com]

- 12. atlas-mts.com.br [atlas-mts.com.br]

- 13. hengyitek.com [hengyitek.com]

- 14. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]

Pigment Red 21: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pigment Red 21 (C.I. 12300) in various organic solvents. Due to the nature of organic pigments, quantitative solubility data is often limited in publicly available literature. Instead, the industry predominantly relies on solvent fastness, or resistance to bleeding, as a key performance indicator. This document synthesizes available data on solvent resistance and outlines the standardized experimental protocols used for its determination.

Core Properties of this compound

This compound is a monoazo pigment known for its bright, yellowish-red hue. It is widely used in paints, inks, and coatings. While generally described as soluble in organic solvents and insoluble in water, its practical application performance is more accurately defined by its resistance to solvent action rather than high solubility.[1] One source notes that it forms brown-red needle-like crystals in toluene, which suggests a degree of solubility in this solvent.[1]

Solvent Fastness of this compound

The following table summarizes the solvent fastness properties of this compound as reported in technical data sheets. The data is typically presented on a scale of 1 to 5, where 5 denotes excellent resistance (no bleeding) and 1 indicates poor resistance (severe bleeding).

| Organic Solvent | Fastness Rating (1-5 Scale) |

| Butyl Acetate | 3 |

| Benzene | 3 |

| Ketone | 3 |

| Ethyl Alcohol | 4 |

| Oil | 3-4 |

Note: This data is compiled from various technical sources and should be considered as a general guideline. It is recommended that users conduct their own testing within their specific formulations.

Experimental Protocols for Determining Solvent Resistance

The evaluation of a pigment's interaction with organic solvents is crucial for predicting its performance in final applications, such as preventing color migration in layered coatings or inks. Standardized methods are employed to assess this property.

ASTM D279: Standard Test Methods for Bleeding of Pigments

Method A: For Direct Solvent Contact

This method provides a rapid assessment of the amount of color that leaches from a pigment when in direct contact with a solvent.

-

Sample Preparation: A precise weight (e.g., 0.50 g) of dry this compound is placed into a test tube.

-

Solvent Addition: A specified volume (e.g., 20 mL) of the organic solvent under investigation is added to the test tube.

-

Agitation and Incubation: The mixture is stoppered and shaken vigorously for a short period (e.g., 10 seconds). It is then allowed to stand for a defined duration (e.g., 15 minutes), followed by another brief agitation and a subsequent standing period (e.g., 45 minutes).

-

Filtration: The slurry is filtered through a suitable filter paper, potentially with a non-bleeding filter aid.

-

Observation: The filtrate is visually inspected for any coloration. The degree of bleeding is then rated on the 1 to 5 scale.

Method B: For Bleed Resistance in Coating Systems

This method simulates a more practical application scenario by evaluating the migration of the pigment from a colored base coat into a white topcoat.

-

Base Coat Preparation and Application: A colored paint or ink is formulated using this compound. This is then applied to a portion of a test panel and allowed to dry completely.

-

Top Coat Application: A white paint or ink is uniformly applied over the entire test panel, covering both the colored base coat and the uncolored section.

-

Drying and Evaluation: After the topcoat is fully dry, it is visually assessed for any discoloration or staining above the area of the red base coat. The extent of the color migration determines the bleed resistance rating on the 1 to 5 scale.

Experimental Workflow for Pigment Solubility and Bleeding Assessment

The following diagram illustrates a generalized workflow for assessing the interaction of a pigment like this compound with an organic solvent, incorporating both qualitative and quantitative approaches.

References

An In-depth Technical Guide to the Melting Point and Thermal Stability of Pigment Red 21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of Pigment Red 21 (C.I. 12300). This information is critical for its application in various fields, ensuring its stability during processing and in final products.

Core Properties of this compound

This compound is a monoazo pigment known for its brilliant yellowish-red hue. Its thermal properties are a key consideration in its use in paints, inks, and coatings.

Melting Point

The melting point of this compound is consistently reported as 241°C.[1][2][3][4] At this temperature, the pigment transitions from a solid to a liquid state. This is a key physical constant used for identification and purity assessment.

Thermal Stability

The thermal stability of this compound, which refers to its ability to resist decomposition at elevated temperatures, is a critical factor in its application. While its melting point is 241°C, its practical heat stability is noted to be in the range of 140°C to 160°C.[1][4][5] This indicates the temperature at which the pigment can be used without significant degradation of its coloristic properties.

Data Presentation

The following table summarizes the key quantitative data regarding the melting point and thermal stability of this compound.

| Property | Value | Notes |

| Melting Point | 241 °C | Temperature at which the solid pigment transitions to a liquid. |

| Heat Stability | 140 - 160 °C | The practical temperature limit for applications without significant color change or degradation. |

Experimental Protocols

The determination of the melting point and thermal stability of pigments like this compound is typically carried out using standard thermal analysis techniques. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

This method is a common and straightforward technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (thin-walled)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered pigment. The tube is then inverted and tapped gently to pack the pigment into the closed end, achieving a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus next to the thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more precise measurement.

-

Observation: The temperatures at which melting begins and is complete are recorded as the melting point range.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to evaluate the thermal stability of materials. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Instrumentation:

-

Combined TGA/DSC instrument or separate TGA and DSC instruments.

-

Inert sample pans (e.g., aluminum or alumina).

-

High-purity inert gas (e.g., nitrogen).

General Procedure:

-

Instrument Calibration: The TGA/DSC instrument is calibrated according to the manufacturer's specifications.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is placed into a sample pan.

-

Experimental Conditions:

-

Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The instrument records the sample's mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: The resulting plot of mass versus temperature is analyzed to determine the onset of decomposition, which is the temperature at which significant mass loss begins.

-

DSC Curve: The plot of heat flow versus temperature can identify endothermic events like melting and exothermic events associated with decomposition.

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the thermal analysis of a pigment such as this compound.

Caption: Experimental workflow for determining the thermal properties of this compound.

References

Spectroscopic Analysis of C.I. Pigment Red 21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. Pigment Red 21 (CAS 6410-26-0), a monoazo pigment. The document outlines detailed experimental protocols for various analytical techniques and presents expected data in a structured format to facilitate understanding and further research.

Compound Information

| Property | Value | Source |

| Chemical Name | 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | [1] |

| C.I. Name | This compound | [1] |

| C.I. Number | 12300 | [2] |

| CAS Number | 6410-26-0 | [1] |

| Molecular Formula | C₂₃H₁₆ClN₃O₂ | [1] |

| Molecular Weight | 401.85 g/mol | [1] |

| Chemical Structure | A monoazo pigment | [3] |

| Appearance | Bright red powder | |

| Melting Point | 241 °C | [3] |

Spectroscopic Data (Illustrative)

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound, the following tables present illustrative data based on the known chemical structure and typical values for similar azo pigments.

UV-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Ethanol | ~480-520 |

| Dimethylformamide (DMF) | ~490-530 |

Note: The absorption maximum (λmax) can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | O-H stretching (intramolecular hydrogen bonding) |

| 3200-3300 | N-H stretching (amide) |

| 3000-3100 | Aromatic C-H stretching |

| 1660-1680 | C=O stretching (amide I) |

| 1590-1610 | N=N stretching (azo group) |

| 1500-1550 | Aromatic C=C stretching, N-H bending (amide II) |

| 1200-1300 | C-N stretching |

| 750-800 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.0-11.0 | Singlet | Amide N-H |

| 15.0-16.0 | Singlet | Hydroxyl O-H (intramolecularly H-bonded) |

| 7.0-8.5 | Multiplets | Aromatic protons |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (ppm) | Assignment |

| 160-170 | Amide C=O |

| 110-160 | Aromatic and azo-bonded carbons |

Mass Spectrometry (MS)

| m/z | Assignment |

| ~401/403 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., Ethanol, DMF)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Double beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution with a concentration in the range of 5-10 µg/mL (approximately 1.25 x 10⁻⁵ to 2.5 x 10⁻⁵ M).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

-

Sample Measurement: Rinse the sample cuvette with the dilute this compound solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.

-

Data Acquisition: Scan the sample over the same wavelength range as the baseline. The resulting spectrum will show the absorbance of this compound as a function of wavelength.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (dry)

-

Potassium bromide (KBr), spectroscopic grade, dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the dry this compound sample into a clean agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine powder is crucial for a transparent pellet.

-

Transfer the powder into the collar of a pellet press die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the sample compartment and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Sample Spectrum: Place the KBr pellet containing the this compound sample in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) of the peaks are referenced to an internal standard (e.g., TMS). The integration of ¹H NMR signals can provide information on the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons. The chemical shifts in the ¹³C NMR spectrum indicate the different types of carbon atoms present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration will depend on the ionization technique and instrument sensitivity.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion or via liquid chromatography. For MALDI, the sample is co-crystallized with a matrix on a target plate.

-

Data Acquisition: Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of the ions produced.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Analyze the fragmentation pattern to gain further structural information.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Pigment Red 21

For: Researchers, scientists, and drug development professionals

Executive Summary

Pigment Red 21 (C.I. 12300) is a monoazo pigment characterized by its brilliant yellow-red hue. Despite its industrial importance, a definitive crystal structure determined through single-crystal X-ray diffraction has not been published in publicly accessible scientific literature. This guide provides a comprehensive overview of the known chemical and physical properties of this compound. Furthermore, it details the standard experimental methodologies employed for the crystal structure determination of organic pigments, offering a framework for how the structure of this compound could be elucidated. This includes a discussion of the challenges inherent in analyzing such compounds, namely their low solubility and tendency to form small crystallites, which often necessitates a combination of experimental techniques and computational modeling.

Introduction to this compound

This compound, with the Colour Index name C.I. 12300, is an organic pigment used in various applications, including coatings, textile printing, and as a colorant for paints and printing inks.[1] Its synthesis involves the diazotization of o-chloroaniline, which is then coupled with 3-hydroxy-N-phenyl-2-naphthamide.[2] While its chemical constitution is well-established, its precise three-dimensional atomic arrangement in the solid state remains undetermined from publicly available data. The crystal structure of an organic pigment is a critical determinant of its physical and chemical properties, including its color, lightfastness, thermal stability, and solvent resistance.

Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for understanding its general characteristics in the absence of detailed crystallographic data.

| Property | Value |

| C.I. Name | This compound |